Home > Products > Screening Compounds P117275 > Darifenacin Hydrobromid
Darifenacin Hydrobromid -

Darifenacin Hydrobromid

Catalog Number: EVT-8271026
CAS Number:
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Darifenacin Hydrobromide is a selective muscarinic receptor antagonist primarily utilized in the treatment of overactive bladder syndrome. By blocking the M3 muscarinic acetylcholine receptors, it effectively reduces bladder muscle contractions, thereby alleviating symptoms such as urgency and frequency of urination. This compound is recognized for its potency and specificity, making it a valuable therapeutic agent in urology .

Source and Classification

Darifenacin Hydrobromide is classified as a pharmaceutical compound and is often marketed under the brand name Enablex. It is derived from the parent compound darifenacin, which can be synthesized into various salt forms, including hydrobromide, hydrochloride, and others. Its classification falls under anticholinergic medications, specifically targeting muscarinic receptors involved in bladder control .

Synthesis Analysis

Methods and Technical Details

The synthesis of Darifenacin Hydrobromide involves several key steps:

  1. Starting Materials: The process begins with chiral starting materials to ensure the correct stereochemistry of the final product.
  2. Key Reactions: The synthesis typically includes five chemical reactions followed by a purification step. A notable reaction involves the coupling of 3-(S)-(+)-hydroxypyrrolidine with various sulfonyl halides in the presence of bases to form intermediates.
  3. Purification: The crude product is purified through recrystallization from solvents like water or organic solvents, achieving a purity level exceeding 98% as confirmed by high-performance liquid chromatography (HPLC) methods .
Molecular Structure Analysis

Structure and Data

Darifenacin Hydrobromide has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C28H34BrN1O2C_{28}H_{34}BrN_1O_2, with a molecular weight of approximately 426.55 g/mol. The structure features a pyrrolidine ring, aromatic systems, and various substituents that facilitate its interaction with muscarinic receptors .

Chemical Reactions Analysis

Types of Reactions

Darifenacin Hydrobromide participates in several chemical reactions:

  • Oxidation: Alters the functional groups within the compound.
  • Reduction: Can modify certain functional groups to change the compound’s properties.
  • Substitution: Involves replacing one functional group with another, potentially affecting biological activity.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substituting Reagents: Halogens and nucleophiles under various conditions .
Mechanism of Action

Darifenacin Hydrobromide operates by selectively antagonizing the M3 muscarinic acetylcholine receptors located in the bladder and gastrointestinal tract. This blockade inhibits acetylcholine-induced contractions of smooth muscle, leading to reduced urgency and frequency of urination, which is particularly beneficial for patients with overactive bladder syndrome. The mechanism also extends to effects on saliva production and iris sphincter function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Darifenacin Hydrobromide is stable under various conditions but may degrade under oxidative stress. Forced degradation studies show susceptibility primarily to oxidative degradation while remaining stable under acidic or alkaline conditions .
  • Melting Point: Specific melting point data can vary but typically falls within standard ranges for similar compounds.
Applications

Scientific Uses

Darifenacin Hydrobromide has significant applications across various fields:

  • Pharmaceutical Research: Used extensively in studies related to muscarinic receptor antagonism.
  • Clinical Medicine: Investigated for its efficacy in treating urinary disorders beyond overactive bladder syndrome.
  • Biological Studies: Employed to explore the physiological roles of muscarinic receptors in different organ systems .
Historical Development & Pharmacological Rationale

Evolution of Muscarinic Receptor Antagonists in Overactive Bladder Therapeutics

The management of overactive bladder (OAB) has been fundamentally shaped by antimuscarinic agents, which target acetylcholine-mediated detrusor muscle contractions. Early non-selective antagonists like oxybutynin and tolterodine effectively reduced OAB symptoms but exhibited significant "off-target" effects due to interactions with muscarinic receptor subtypes M₁ (CNS), M₂ (cardiac), and M₄/M₅ (other tissues). These included cognitive impairment, tachycardia, constipation, and dry mouth, driven largely by M₁ and M₂ receptor blockade [8] [4].

Research in the 1990s established that bladder contraction is primarily mediated by the M₃ receptor subtype, despite M₂ receptors being more abundant in the detrusor [3] [8]. This discovery spurred efforts to design subtype-selective antagonists. Table 1 summarizes key pharmacological limitations of first-generation agents that motivated the development of M₃-selective compounds:

Table 1: Limitations of Non-Selective Muscarinic Antagonists in OAB Therapy

AgentReceptor SelectivityPrimary Clinical Limitations
OxybutyninPan-muscarinicHigh CNS penetration → cognitive impairment; Dry mouth (M₃)
TolterodineModerate M₃ preferenceSignificant dry mouth; Cardiac effects (M₂)
TrospiumNon-selectivePoor bioavailability; Constipation (M₃/M₂)

The therapeutic goal evolved toward agents maximizing functional selectivity for bladder M₃ receptors to minimize systemic anticholinergic effects [5] [9].

Discovery and Rational Design of Darifenacin Hydrobromide

Darifenacin hydrobromide emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing M₃ affinity while minimizing M₁/M₂ interactions. Its core structure features:

  • A diphenylacetamide moiety providing high muscarinic receptor affinity
  • A pyrrolidine ring enabling stereoselective interaction with M₃ receptors
  • A dihydrobenzofuran group conferring metabolic stability and M₃ selectivity [9]

In vitro binding assays against human recombinant receptors demonstrated darifenacin’s unique profile:

  • 59-fold selectivity for M₃ over M₂ receptors
  • 9-fold selectivity for M₃ over M₁ receptors
  • Negligible affinity for M₄/M₅ subtypes [5] [9]

In vivo studies in mice quantified tissue-specific receptor occupancy after oral administration. Darifenacin showed 13-fold higher affinity for submaxillary gland (M₃-rich) versus bladder M₃ receptors and 47-fold higher affinity versus cardiac M₂ receptors. This differential binding underpinned its clinical efficacy with reduced cardiac/CNS effects [3].

Structural-Activity Relationship (SAR) Basis for M3 Receptor Selectivity

Darifenacin’s M₃ selectivity arises from stereospecific interactions with receptor subdomains:

Critical SAR Features:

  • (S)-enantiomer superiority: The (S)-configuration at the pyrrolidine carbon yields >100-fold higher M₃ affinity than the (R)-form due to optimal hydrophobic pocket fitting [9].
  • Dihydrobenzofuran role: The oxygen atom forms a hydrogen bond with Asn₅⁰⁷ in transmembrane helix 6 (M₃ receptor), while its hydrophobic surface engages with Tyr₃⁸¹ and Tyr₄⁰⁴ [9].
  • Diphenylacetamide positioning: The carbonyl group hydrogen-bonds with Thr₅⁰⁴, and phenyl rings occupy a hydrophobic cleft formed by Trp₅⁰³/Phe₆.44, enhancing binding stability [5].

Table 2 details key binding interactions versus other antimuscarinics:

Table 2: Molecular Basis of Darifenacin’s M₃ Selectivity

Structural ElementInteraction with M₃ ReceptorEffect on Selectivity
(S)-pyrrolidineHydrophobic packing with Val₃.³³/Trp₆.⁴⁸10-fold ↑ vs M₁; 59-fold ↑ vs M₂
DihydrobenzofuranH-bond to Asn₅⁰⁷; π-stacking with Tyr₃⁸¹/⁴⁰⁴Limits M₂ binding (lacks complementary residues)
DiphenylacetamideH-bond to Thr₅⁰⁴; van der Waals with Trp₅⁰³/Phe₆.⁴⁴Stabilizes active conformation vs M₁/M₂

Functional assays confirm SAR predictions:

  • Darifenacin inhibits carbachol-induced bladder contractions with pA₂ = 8.9, aligning with M₃ affinity (Kᵢ = 0.16 nM) [8]
  • At concentrations blocking M₃-mediated responses, it shows no antagonism of:
  • M₁-mediated hippocampal neurotransmission
  • M₂-mediated bradycardia [5] [9]

This pharmacodynamic profile validated the rational design strategy of leveraging subtle receptor subdomain differences to achieve tissue-specific effects [3] [8].

Properties

Product Name

Darifenacin Hydrobromid

IUPAC Name

(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

InChI

InChI=1S/C11H13NOS.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1

InChI Key

VIFZVOVCIYZFEZ-IYPAPVHQSA-N

SMILES

C1C(CNC1C(=O)S)C2=CC=CC=C2.Cl

Canonical SMILES

C1C(CNC1C(=O)S)C2=CC=CC=C2.Cl

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)S)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.